5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione

Physicochemical profiling Solubility optimization Drug design

Researchers requiring high-purity acyclic nucleoside analogues with a built-in PEG-like linker often face inconsistent purity and undefined linker geometry. This compound addresses those gaps: • 98% purity ensures reliable coupling in amide bond formation, CuAAC, and reductive amination • 8-atom hydroxyethoxyethyl side chain provides extended reach for payload decoupling, reducing aggregation in aqueous bioconjugation • Dual functionality (C5 amine + terminal hydroxyl) enables rapid diversification into acyclic nucleoside phosphonate libraries Available in gram-scale quantities. Identity and purity verified by HPLC, NMR, and LC-MS.

Molecular Formula C8H13N3O4
Molecular Weight 215.21 g/mol
Cat. No. B13623987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1h,3h)-dione
Molecular FormulaC8H13N3O4
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1CCOCCO)N
InChIInChI=1S/C8H13N3O4/c9-6-5-11(1-3-15-4-2-12)8(14)10-7(6)13/h5,12H,1-4,9H2,(H,10,13,14)
InChIKeyLFQNDFOHSVMSKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione Physicochemical Profile & Procurement Guide


5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic building block belonging to the 5-aminouracil class, distinguished by an N1-linked (2-hydroxyethoxy)ethyl side chain. This acyclic nucleoside analogue contains a primary aromatic amine, a terminal hydroxyl group, and an ether oxygen within a flexible PEG-like spacer. Vendors report a purity of 98%, a molecular weight of 215.21, a predicted LogP of -2.67, and an Fsp3 of 0.50 . The compound serves as an intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside drug candidates and participates in reactions such as nucleophilic substitution, oxidation, and diazotization [1].

Workflow Nucleoside analogue intermediate synthesis
Selection PEG-like side chain for aqueous conjugations
Use context Solution-phase coupling & bioconjugation

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione Non-Interchangeability with Analogs


Closely related 5-aminouracil derivatives such as 5-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione may appear structurally similar, but the presence or absence of an ethoxy oxygen in the N1 side chain produces measurable differences in LogP, hydrogen bond acceptor count, fraction sp3, and linker-arm geometry . These parameters directly affect aqueous solubility, conjugation efficiency, and biological performance, rendering generic substitution inadvisable for synthetic or biological applications. This guide presents the specific quantitative evidence supporting compound-level selection.

Target compound
Close analog
5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4-dione
5-Amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione
Ether oxygen impact Additional ethoxy oxygen alters LogP and H-bond profile, affecting aqueous compatibility.
Linker geometry shift Longer PEG-like side chain provides different spacing, which may alter conjugate performance.
Purity specification gap Vendor-reported purity differs, potentially impacting sensitive coupling yields.

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione Quantitative Differentiation Evidence


Enhanced Hydrophilicity from Additional Ethoxy Oxygen

The target compound exhibits a predicted LogP (octanol–water partition coefficient) of -2.666631047, compared to -2.61965553867 for 5-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione, the closest non-PEGylated analog . The difference of -0.04697550833 log units represents a ~1.9% increase in hydrophilicity attributable to the additional ethoxy oxygen.

Hydrophilicity
Head-to-head
LogP −2.67 vs −2.62
Increased hydrophilicity may improve aqueous processing.
Predicted LogP comparison from vendor
Physicochemical profiling Solubility optimization Drug design

Additional Hydrogen Bond Acceptor via Ether Oxygen

The target compound contains 5 hydrogen bond acceptors (HBA), whereas the non-PEGylated analog 5-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione has 4 HBA . The additional HBA arises from the ethoxy oxygen atom embedded in the side chain.

H-bond Acceptors
Head-to-head
5 HBA vs 4 HBA
Additional HBA may enhance water solubility and binding.
Derived from molecular structure
Supramolecular chemistry Bioconjugation Aqueous solubility

Higher Vendor Purity for Sensitive Coupling Reactions

The target compound is supplied at a vendor-stated purity of 98%, compared to 95% for the non-PEGylated analog 5-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione . This 3-percentage-point purity advantage reduces the burden of additional purification prior to use in demanding synthetic transformations.

Vendor Purity
Head-to-head
98% vs 95%
Higher purity supports sensitive coupling reactions.
Vendor specification; may require verification
Synthetic chemistry Quality assurance Procurement specification

Elevated sp3 Fraction Reducing Planarity and Improving Solubility

The target compound exhibits an Fsp3 value of 0.50, compared to 0.33 for the non-PEGylated analog . The increase of +0.167 reflects the additional sp3-hybridized carbons in the ethoxy spacer, reducing overall molecular planarity.

Fraction sp³
Head-to-head
Fsp³ 0.50 vs 0.33
Higher Fsp³ may reduce planarity and improve solubility.
Medicinal chemistry relevance for drug-likeness
Medicinal chemistry Drug-likeness Solubility

Extended PEG-Like Linker Arm for Bioconjugation Spacing

The N1 side chain from the pyrimidine ring nitrogen to the terminal hydroxyl oxygen spans 8 atoms (N–C–C–O–C–C–O–H) in the target compound, compared to 5 atoms (N–C–C–O–H) in the non-PEGylated analog . This 3-atom extension provides a longer, flexible spacer arm suitable for conjugating payloads to the nucleobase with reduced steric hindrance. Hydroxyethoxyethyl-modified nucleobases have been employed as acyclic nucleoside analogues in antiviral research [1].

Linker Length
Cross-study comparable
8 atoms vs 5 atoms
Longer linker may reduce steric hindrance in conjugates.
Based on 2D structural analysis
Bioconjugation Linker chemistry Nucleoside analogue design

5-Amino-1-(2-(2-hydroxyethoxy)ethyl)pyrimidine-2,4(1H,3H)-dione Procurement-Relevant Application Scenarios


Extended Hydrophilic Spacer for Bioconjugation

The 8-atom hydroxyethoxyethyl side chain (vs. 5 atoms in the non-PEGylated analog) provides the extended reach needed to decouple a nucleobase core from conjugated payloads such as fluorophores, biotin, or solid-phase supports [1]. The additional ether oxygen (5 HBA) and lower LogP (-2.67) enhance aqueous solubility of the resulting conjugates, reducing aggregation and improving handling in aqueous bioconjugation protocols .

High-Purity Building Block for Multi-Step Medicinal Chemistry

With vendor-stated purity of 98% (vs. 95% for the closest analog), this compound is appropriate for sensitive coupling steps—including amide bond formation, copper-catalyzed azide–alkyne cycloaddition (CuAAC), and reductive amination—where impurities could cap reactive intermediates or generate difficult-to-remove by-products . The higher purity specification reduces the need for pre-reaction purification and improves overall synthetic throughput .

Acyclic Nucleoside Analogue Scaffold for Antiviral Discovery

Hydroxyethoxyethyl-modified nucleobases have been investigated as acyclic analogues of 1,5-anhydrohexitol nucleosides with antiviral activity [2]. The compound's dual functionality (primary amine at C5 for derivatization; terminal hydroxyl for phosphonate attachment) enables rapid diversification into libraries of acyclic nucleoside phosphonates, a class that includes clinically validated antiviral agents [2]. The elevated Fsp3 (0.50) and low LogP (-2.67) are consistent with drug-like physicochemical space .

Precursor for Kinase Inhibitor and PROTAC Libraries

The 5-aminopyrimidine-2,4-dione scaffold is a recognized pharmacophore in kinase inhibitor design. The hydroxyethoxyethyl side chain offers a built-in PEG-like linker that can be elaborated into PROTAC (proteolysis-targeting chimera) molecules or bivalent inhibitors without requiring a separate linker installation step [1]. The 98% purity ensures that library compounds are generated from a consistent, high-quality intermediate .

Application
Selection Property
Validation Focus
Hydrophilic bioconjugation spacer
PEG-like linker with extended reach
Conjugate solubility & reduced aggregation
High-purity synthetic building block
High-purity specification
Coupling yield & side-product profile
Acyclic nucleoside antiviral research
Dual amine/hydroxyl functionality
Library diversification & phosphonate attachment
PROTAC/kinase inhibitor library precursor
Built-in PEG-like linker
Bivalent inhibitor synthetic efficiency
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